molecular formula C10H14N2O2 B8494196 Benzoicacid, 4-hydroxy-, 2-(1-methylethyl)hydrazide CAS No. 19436-43-2

Benzoicacid, 4-hydroxy-, 2-(1-methylethyl)hydrazide

Cat. No.: B8494196
CAS No.: 19436-43-2
M. Wt: 194.23 g/mol
InChI Key: QECPVHYEOKBOKC-UHFFFAOYSA-N
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Description

4-Hydroxy-N’-(propan-2-yl)benzohydrazide is an organic compound belonging to the class of aromatic monoterpenoids. It contains a benzohydrazide moiety with a hydroxy group and an isopropyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N’-(propan-2-yl)benzohydrazide typically involves the reaction of 4-hydroxybenzoic acid with isopropylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for 4-Hydroxy-N’-(propan-2-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N’-(propan-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-N’-(propan-2-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N’-(propan-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is known to bind to estrogen-related receptor gamma and nuclear receptor-interacting protein 1, influencing various cellular processes. These interactions can modulate gene expression and protein activity, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N’-(propan-2-yl)benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

19436-43-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-hydroxy-N'-propan-2-ylbenzohydrazide

InChI

InChI=1S/C10H14N2O2/c1-7(2)11-12-10(14)8-3-5-9(13)6-4-8/h3-7,11,13H,1-2H3,(H,12,14)

InChI Key

QECPVHYEOKBOKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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